(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-14-7-8-15(17(13-14)26-2)19(24)22-9-11-23(12-10-22)20-21-16-5-3-4-6-18(16)27-20/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNAMIASSOTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling Reactions: The benzo[d]thiazole moiety is then coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the 2,4-Dimethoxyphenyl Group: Finally, the 2,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H26N4O3S
- Molecular Weight : 458.6 g/mol
Structural Features
The compound features a benzothiazole moiety linked to a piperazine ring, along with a dimethoxyphenyl group. This unique structure contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole and piperazine demonstrate activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
Compounds featuring benzothiazole derivatives have been explored for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of pro-apoptotic proteins.
Case Study: Induction of Apoptosis
A study demonstrated that a related compound induced S phase arrest in cancer cell lines, leading to increased apoptosis rates. The mechanism involved up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins .
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been investigated, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.
Anticonvulsant Activity
Some studies have reported anticonvulsant properties associated with benzothiazole-piperazine derivatives. The structure-activity relationship (SAR) analysis indicates that modifications on the piperazine ring can enhance efficacy against seizure models.
Table 2: Anticonvulsant Activity Overview
| Compound | Model Used | Efficacy |
|---|---|---|
| Compound A | PTZ-induced seizures | High |
| Compound B | MES model | Moderate |
These findings highlight the potential for developing new anticonvulsant medications based on this chemical framework .
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Biological Activity
The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzo[d]thiazole moiety and a dimethoxyphenyl group. This unique structure contributes to its biological activity, particularly in neuropharmacology and oncology.
1. Anticancer Activity
Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to our compound can inhibit the growth of various cancer cell lines, including breast (BT-474), cervical (HeLa), and non-small cell lung cancer (NCI-H460) cells.
- Case Study : A study reported that a related thiazole compound demonstrated an IC50 value of 0.99 µM against the BT-474 cell line, indicating potent cytotoxicity .
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with tubulin dynamics, leading to apoptosis in cancer cells .
2. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial efficacy of thiazole derivatives. For instance, several studies have demonstrated that compounds with similar structural features possess antibacterial activity against strains such as Staphylococcus aureus.
- Research Findings : A series of thiazole derivatives were synthesized and tested for antibacterial properties, showing comparable efficacy to standard antibiotics like norfloxacin .
3. Neuroprotective Effects
The potential neuroprotective effects of this compound have also been investigated. Thiazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
- In Vitro Studies : One study highlighted that certain thiazole-based compounds exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that our compound may also possess similar neuroprotective properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Benzo[d]thiazole | Enhances anticancer and antimicrobial activity |
| Piperazine Ring | Contributes to neuropharmacological effects |
| Dimethoxy Groups | May increase solubility and bioavailability |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole-piperazine derivatives, focusing on molecular properties, substituent effects, and bioactivity.
Structural and Analytical Comparisons
Key Observations :
- Substituent Impact : The target compound’s 2,4-dimethoxyphenyl group confers higher lipophilicity compared to urea derivatives (e.g., 11a ) but lower molecular weight than triazole-containing analogs (e.g., 5i ).
- Synthetic Yields : Compounds with simpler substituents (e.g., 5j , 507.10 g/mol) exhibit higher yields (~85–91% in ) compared to bulkier derivatives like 5i (593.17 g/mol), likely due to steric hindrance during synthesis .
- Analytical Consistency : Elemental analysis for 5i and 5j aligns closely with theoretical values (deviations < 0.2%), confirming synthetic purity .
Pharmacological and Functional Comparisons
Key Observations :
- Anticancer Potential: The target compound’s benzothiazole-piperazine core aligns with 5i–5l, which exhibit anticancer activity via triazole or benzimidazole substituents. The dimethoxyphenyl group may mimic the π-stacking effects seen in 5i .
- Enzyme Inhibition : Sulfonyl-containing analogs (e.g., 9ec ) show stronger carbonic anhydrase inhibition than the target compound, suggesting substituent bulk improves binding .
- Solubility vs. Bioactivity : Urea derivatives (11a–11o ) prioritize solubility via polar groups, whereas the target compound’s methoxy groups balance lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
